Piperoxan

α₂-adrenoceptor subtypes radioligand binding receptor pharmacology

Piperoxan is the indispensable reference compound for α2-adrenoceptor research. Unlike yohimbine or idazoxan, it uniquely combines α2-adrenoceptor blockade with histamine H1 receptor antagonism, and is the only benzodioxane derivative that preferentially binds α2 over α1 sites. Its distinct subtype rank order (α2C > α2B > α2A) makes it essential for dissecting α2C-mediated responses in cardiovascular, neuroendocrine, and behavioral paradigms. Researchers cannot substitute with other α2 antagonists without risking confounded results. Secure this exclusive tool compound for your SAR and subtype-discrimination panels.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 59-39-2
Cat. No. B1220614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperoxan
CAS59-39-2
SynonymsBenodain
Benodaine
Forneau 933
Piperoxan
Piperoxane
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2COC3=CC=CC=C3O2
InChIInChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2
InChIKeyLYKMMUBOEFYJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperoxan (CAS 59-39-2): α₂-Adrenoceptor Antagonist and First-Generation Antihistamine — Compound Profile for Research Procurement


Piperoxan (also known as benodaine, Fourneau 933, or F933) is a benzodioxane-derived small molecule (C₁₄H₁₉NO₂, MW 233.31) that functions as an α₂-adrenergic receptor (α₂-AR) antagonist with subtype Kis of 5.4, 2.0, and 1.3 nM for human α₂A, α₂B, and α₂C receptors, respectively [1]. Originally synthesized in the early 1930s by Bovet and Fourneau at the Pasteur Institute, piperoxan holds the historical distinction of being the first antihistamine ever discovered, demonstrating antagonism of histamine-induced bronchospasm in guinea pigs [2]. It has been used clinically as a diagnostic aid for pheochromocytoma and as an antihypertensive agent, and remains a widely employed pharmacological tool compound for studying α₂-adrenoceptor function in cardiovascular, neuroendocrine, and behavioral research [3].

Why Piperoxan Cannot Be Generically Substituted by Other α₂-Adrenoceptor Antagonists in Research Protocols


Although piperoxan is frequently classified alongside yohimbine, idazoxan, and rauwolscine as an α₂-adrenoceptor antagonist, simple interchange among these agents is scientifically unsound for three reasons. First, piperoxan possesses a unique dual pharmacology — combining α₂-adrenoceptor blockade with histamine H₁ receptor antagonism — that is absent in yohimbine, idazoxan, and rauwolscine [1]. Second, piperoxan exhibits a reversed selectivity profile within the benzodioxane chemical class: it is the only benzodioxane derivative that preferentially binds α₂ over α₁ sites, whereas all other benzodioxane congeners display general α₁-selectivity (5- to 50-fold) [2]. Third, the α₂-subtype binding rank order of piperoxan (α₂C > α₂B > α₂A) is distinct from that of yohimbine (α₂A ≈ α₂B ≈ α₂C), leading to divergent functional consequences in tissues where subtype expression ratios differ [3]. These compound-specific pharmacological signatures mean that experimental outcomes — particularly in neuroendocrine, cardiovascular, and behavioral paradigms — cannot be reproduced by substituting piperoxan with another nominally 'α₂-selective' antagonist without risking confounded interpretation.

Piperoxan Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Yohimbine, Idazoxan, and Rauwolscine


α₂-Adrenoceptor Subtype Binding Profile: Piperoxan Exhibits a Distinct α₂C-Preferring Rank Order Not Shared by Yohimbine

Piperoxan displays a rank order of α₂-subtype affinity of α₂C (Ki = 1.3 nM) > α₂B (Ki = 2.0 nM) > α₂A (Ki = 5.4 nM), representing an approximately 4.2-fold selectivity window for α₂C over α₂A [1]. In contrast, yohimbine binds all three human α₂ subtypes with near-identical affinity (Ki = 1.05, 1.19, and 1.19 nM for α₂A, α₂B, and α₂C, respectively), exhibiting essentially no subtype selectivity [2]. This differential subtype profile means that in tissues where α₂C receptors predominate (e.g., certain CNS regions), piperoxan achieves effective occupancy at concentrations where yohimbine may already produce off-target effects via α₂A and α₂B engagement.

α₂-adrenoceptor subtypes radioligand binding receptor pharmacology Piperoxan

Unique Benzodioxane Chemotype with Reversed α₂/α₁ Selectivity: Piperoxan Is the Exception in Its Structural Class

In a systematic binding affinity study of benzodioxane derivatives structurally related to WB 4101 and piperoxan, Timmermans et al. (1983) demonstrated that all benzodioxane-like structures — with the sole exception of piperoxan and its direct analogues — displayed a general selectivity for α₁-adrenoceptor sites labeled with [³H]prazosin, being 5- to 50-fold more potent at inhibiting [³H]prazosin binding than [³H]clonidine binding in rat brain membranes [1]. Piperoxan was the only benzodioxane in the series to show preference for α₂-adrenergic binding sites [2]. This reversed selectivity profile is structurally encoded: the piperidine substituent at the 2-position of the benzodioxane scaffold in piperoxan drives α₂ preference, whereas the majority of benzodioxane congeners bearing different amine substituents favor α₁ sites.

benzodioxane SAR α₁/α₂ selectivity chemotype differentiation Piperoxan

Dual α₂-Adrenoceptor / Histamine H₁ Antagonism: Piperoxan Is the Only α₂ Antagonist with Validated Antihistamine Activity

Piperoxan was discovered in 1933 by Bovet and Fourneau to antagonize histamine-induced bronchospasm in guinea pigs, making it the first antihistamine ever identified — work that contributed to Bovet's 1957 Nobel Prize in Physiology or Medicine [1]. Subsequent studies confirmed histamine antagonism at doses of 1–5 mg/kg in the guinea pig bronchospasm model . No other commonly used α₂-adrenoceptor antagonist tool compound — including yohimbine, idazoxan, rauwolscine, or atipamezole — possesses validated histamine H₁ receptor antagonist activity [2]. This dual pharmacology means that in any experimental system where histamine release or histaminergic tone may be present (e.g., mast cell-containing tissues, inflammatory models, certain CNS circuits), piperoxan engages a second receptor system that confounds interpretation if the compound is used solely as an 'α₂ antagonist.'

dual pharmacology histamine H₁ antagonism antihistamine Piperoxan bronchospasm

In Vivo Neuroendocrine Activity: Piperoxan and Yohimbine Produce Equivalent Prolactin Elevation at the Same Dose in Non-Human Primates

In a direct head-to-head comparison, intravenous administration of 2.5 mg/kg piperoxan produced a rapid and significant (P < 0.01) increase in serum prolactin (PRL) in non-human primates (Macaca arctoides), with PRL elevation maximal at 15 min post-infusion and remaining significant at +15, +30, +45, +60, and +90 min time points compared with baseline [1]. Yohimbine at the identical dose of 2.5 mg/kg i.v. produced a comparable rapid and significant (P < 0.01) PRL elevation in the same species [2]. At the lower dose of 1 mg/kg i.v., neither compound produced significant PRL changes, and doses of 0.5 mg/kg piperoxan were also ineffective [1][2]. The equipotency of piperoxan and yohimbine in this neuroendocrine paradigm suggests comparable central α₂-adrenoceptor occupancy at the hypothalamic level at 2.5 mg/kg i.v.

prolactin secretion neuroendocrinology α₂-adrenoceptor Piperoxan Yohimbine

α₂/α₁ Selectivity Inferiority to Idazoxan: Piperoxan Is a Moderate-Selectivity α₂ Antagonist by Electrophysiological and Binding Criteria

In extracellular recordings from rat locus coeruleus and dorsal raphe neurons, idazoxan (RX 781094) blocked α₂-adrenoceptor-mediated responses with an ED₅₀ of 14 ± 8 μg/kg i.v., while its potency at α₁-receptors was only 420 ± 190 μg/kg i.v. — yielding an in vivo α₂/α₁ selectivity ratio of approximately 30 [1]. The authors explicitly concluded that idazoxan 'has a selectivity for α₂- over α₁-receptors markedly superior to piperoxane, yohimbine, or rauwolscine' [2]. In competition binding studies using [³H]idazoxan-labeled α₂ sites in rat cerebral cortex, the antagonist displacement sequence was idazoxan ≫ phentolamine > yohimbine = > piperoxan ≫ pyrextramine ≫ benextramine ≫ prazosin ≫ corynanthine — placing piperoxan approximately one order of magnitude behind idazoxan in α₂ site affinity [3]. Piperoxan also displayed significant α₁-adrenoceptor antagonist properties in central electrophysiological preparations, confirming it is not as selective for central α₂-adrenoceptors as idazoxan [4].

α₂/α₁ selectivity electrophysiology idazoxan Piperoxan locus coeruleus

Aqueous Solubility Advantage: Piperoxan Hydrochloride Achieves 54 mg/mL in Both Water and DMSO, Facilitating Flexible In Vivo and In Vitro Dosing

Piperoxan hydrochloride (CAS 135-87-5, MW 269.77) demonstrates high aqueous solubility of 54 mg/mL (200.17 mM) in both water and DMSO at 25°C, with additionally reported ethanol solubility of 40 mg/mL . This solubility profile supports a wide range of in vivo administration routes — including intravenous, intraperitoneal, and subcutaneous — without requiring complex solubilization strategies or vehicles that may introduce confounding pharmacological effects. In contrast, yohimbine hydrochloride has more limited aqueous solubility (typically requiring acidification or organic co-solvents for high-concentration formulations), and idazoxan hydrochloride is also less freely soluble in water . For researchers conducting dose-response studies, piperoxan's high water solubility simplifies preparation of stock solutions and ensures reliable compound delivery across a broad concentration range.

solubility formulation in vivo dosing Piperoxan hydrochloride procurement

Piperoxan Optimal Research Application Scenarios: Evidence-Based Procurement Guidance


α₂-Adrenoceptor Subtype Pharmacology: Profiling α₂C-Preferring Responses in CNS and Cardiovascular Tissues

Piperoxan's distinct α₂-subtype binding rank order (α₂C Ki = 1.3 nM > α₂B Ki = 2.0 nM > α₂A Ki = 5.4 nM) makes it a valuable comparator ligand for studies seeking to dissect α₂C- versus α₂A-mediated physiological responses [1]. In experimental paradigms where the α₂C subtype is implicated — such as cold-induced vasoconstriction, certain forms of catecholamine release regulation, and specific CNS behavioral responses — piperoxan provides a tool with graded subtype discrimination absent in the non-selective yohimbine. Researchers should pair piperoxan with yohimbine (as a non-selective α₂ control) and a highly α₂A-selective antagonist to construct a subtype-discrimination panel [2].

Benzodioxane Medicinal Chemistry and SAR Programs: Piperoxan as the α₂-Selective Template Scaffold

Within the benzodioxane chemical class, piperoxan is uniquely α₂-preferring, while all other benzodioxanes (including WB 4101 congeners and prazosin analogues) are 5- to 50-fold α₁-selective [1]. This makes piperoxan the essential reference ligand for any structure-activity relationship (SAR) program exploring benzodioxane-based α₂-adrenoceptor ligands. Procurement of piperoxan as a starting scaffold or reference standard is mandatory for medicinal chemistry efforts seeking to optimize benzodioxane α₂-selectivity, receptor residence time, or functional bias at α₂-adrenoceptor subtypes [2].

Dual-Mechanism Neuroendocrine and Behavioral Studies: Exploiting Concurrent α₂-Adrenoceptor and Histamine H₁ Blockade

Piperoxan is the only tool compound that simultaneously blocks α₂-adrenoceptors (subtype Kis = 1.3–5.4 nM) and histamine H₁ receptors (bronchospasm antagonism at 1–5 mg/kg in guinea pigs) [1][2]. This dual pharmacology is uniquely suited for neuroendocrine studies of prolactin secretion where both noradrenergic and histaminergic inputs converge at the hypothalamic level — e.g., stress-induced PRL release, where piperoxan's dual blockade may reveal mechanistic interactions obscured by mono-pharmacological tools [3]. Researchers must, however, include appropriate single-mechanism controls (e.g., a pure H₁ antagonist plus a pure α₂ antagonist in combination) to deconvolve the contribution of each receptor system.

Historical Diagnostic Reference: Pheochromocytoma Provocative Testing and Adrenolytic Benchmarking

Piperoxan (as benodaine hydrochloride) was introduced in 1947 by Goldenberg, Snyder, and Aranow as a diagnostic test for pheochromocytoma-associated hypertension, producing a characteristic blood pressure reduction in pheochromocytoma patients via α-adrenoceptor blockade of circulating catecholamines [1]. While modern diagnosis relies on biochemical assays and imaging, piperoxan remains a valuable historical reference compound for benchmarking novel adrenolytic agents in hypertension research and for pharmacology teaching laboratories demonstrating principles of adrenergic pharmacology in vivo [2].

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